Cas no 17377-97-8 (N-[(furan-2-yl)methyl]-4-methoxyaniline)
![N-[(furan-2-yl)methyl]-4-methoxyaniline structure](https://ja.kuujia.com/scimg/cas/17377-97-8x500.png)
N-[(furan-2-yl)methyl]-4-methoxyaniline 化学的及び物理的性質
名前と識別子
-
- N-(Furan-2-ylmethyl)-4-methoxyaniline
- 2-Furanmethanamine,N-(4-methoxyphenyl)-
- Furfuryl-p-methoxyanilin
- N-Furfuryl-p-anisidin
- N-furfuryl-p-anisidine
- TIMTEC-BB SBB011053
- FURAN-2-YLMETHYL-(4-METHOXY-PHENYL)-AMINE
- N-[(furan-2-yl)methyl]-4-methoxyaniline
- Oprea1_711386
- CHEMBL438182
- Oprea1_245560
- A881741
- EN300-33054
- FT-0637547
- DTXSID60355301
- F1984-0258
- SB61305
- BAS 04444743
- furan-2-ylmethyl(4-methoxyphenyl)amine
- AB01318793-02
- AKOS000241555
- n-(2-furylmethyl)-n-(4-methoxyphenyl)amine
- NCGC00323847-01
- 2-Furanmethanamine, N-(4-methoxyphenyl)-
- 17377-97-8
- STL208147
- DB-043959
-
- MDL: MFCD00452896
- インチ: InChI=1S/C12H13NO2/c1-14-11-6-4-10(5-7-11)13-9-12-3-2-8-15-12/h2-8,13H,9H2,1H3
- InChIKey: XOLWFGQYSFKMFU-UHFFFAOYSA-N
- ほほえんだ: COC1=CC=C(C=C1)NCC2=CC=CO2
計算された属性
- せいみつぶんしりょう: 203.09500
- どういたいしつりょう: 203.094628657g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 15
- 回転可能化学結合数: 4
- 複雑さ: 179
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.5
- トポロジー分子極性表面積: 34.4Ų
じっけんとくせい
- 密度みつど: 1.2±0.1 g/cm3
- ふってん: 324.2±27.0 °C at 760 mmHg
- フラッシュポイント: 149.9±23.7 °C
- PSA: 34.40000
- LogP: 2.97330
- じょうきあつ: 0.0±0.7 mmHg at 25°C
N-[(furan-2-yl)methyl]-4-methoxyaniline セキュリティ情報
- シグナルワード:warning
- 危害声明: H303+H313+H333
- 警告文: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
-
危険物標識:
- 危険レベル:IRRITANT
- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-[(furan-2-yl)methyl]-4-methoxyaniline 税関データ
- 税関コード:2932190090
- 税関データ:
中国税関コード:
2932190090概要:
2932190090他の構造的に不縮合なフラン環化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:20.0%
申告要素:
製品名, 成分含有量、
要約:
2932190090構造中に未溶融フラン環を含む他の化合物(水素化の有無にかかわらず)付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:20.0%
N-[(furan-2-yl)methyl]-4-methoxyaniline 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-33054-2.5g |
N-[(furan-2-yl)methyl]-4-methoxyaniline |
17377-97-8 | 95.0% | 2.5g |
$474.0 | 2025-03-21 | |
TRC | F864210-50mg |
Furan-2-ylmethyl-(4-methoxy-phenyl)-amine |
17377-97-8 | 50mg |
$ 135.00 | 2022-06-04 | ||
Alichem | A159002462-5g |
N-(Furan-2-ylmethyl)-4-methoxyaniline |
17377-97-8 | 95% | 5g |
842.40 USD | 2021-06-11 | |
Fluorochem | 025054-2g |
Furan-2-ylmethyl-(4-methoxy-phenyl)-amine |
17377-97-8 | 2g |
£372.00 | 2022-03-01 | ||
SHENG KE LU SI SHENG WU JI SHU | sc-327884-500mg |
Furan-2-ylmethyl-(4-methoxy-phenyl)-amine, |
17377-97-8 | 500mg |
¥1805.00 | 2023-09-05 | ||
A2B Chem LLC | AA92049-500mg |
2-Furanmethanamine, N-(4-methoxyphenyl)- |
17377-97-8 | 500mg |
$212.00 | 2024-04-20 | ||
A2B Chem LLC | AA92049-1g |
2-Furanmethanamine, N-(4-methoxyphenyl)- |
17377-97-8 | 1g |
$320.00 | 2024-04-20 | ||
Ambeed | A639380-1g |
N-(Furan-2-ylmethyl)-4-methoxyaniline |
17377-97-8 | 95+% | 1g |
$295.0 | 2024-04-22 | |
Enamine | EN300-33054-0.1g |
N-[(furan-2-yl)methyl]-4-methoxyaniline |
17377-97-8 | 95.0% | 0.1g |
$212.0 | 2025-03-21 | |
Enamine | EN300-33054-5.0g |
N-[(furan-2-yl)methyl]-4-methoxyaniline |
17377-97-8 | 95.0% | 5.0g |
$701.0 | 2025-03-21 |
N-[(furan-2-yl)methyl]-4-methoxyaniline 関連文献
-
Andriy Taranovskyy,János J. Tomán,Zoltán Erdélyi Phys. Chem. Chem. Phys., 2021,23, 6116-6127
-
Jingxiang Pang RSC Adv., 2019,9, 20982-20988
-
M. Alonso-Orts,A. M. Sánchez,E. Nogales,J. Piqueras,B. Méndez CrystEngComm, 2017,19, 6127-6132
-
A. J. S. McIntosh,T. Welton,L. C. Branco Phys. Chem. Chem. Phys., 2018,20, 206-213
-
Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
-
Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126
-
Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
-
Rupsha Chaudhuri,Arindam Das,Hsin-Yi Liao,Rai-Shung Liu Chem. Commun., 2010,46, 4601-4603
-
Jifu Mao,Mahmoud Rouabhia,Saïd Elkoun RSC Adv., 2021,11, 16996-17006
N-[(furan-2-yl)methyl]-4-methoxyanilineに関する追加情報
Professional Introduction to N-[(furan-2-yl)methyl]-4-methoxyaniline (CAS No. 17377-97-8)
N-[(furan-2-yl)methyl]-4-methoxyaniline (CAS No. 17377-97-8) is a significant compound in the field of pharmaceutical chemistry, exhibiting a unique structural framework that has garnered considerable attention for its potential applications in drug development. This compound, characterized by its furan and aniline moieties, represents a promising scaffold for the synthesis of bioactive molecules.
The chemical structure of N-[(furan-2-yl)methyl]-4-methoxyaniline consists of a benzene ring substituted with a methoxy group at the 4-position and an N-methylfuran side chain. This arrangement imparts distinct electronic and steric properties, making it a versatile intermediate in organic synthesis. The presence of both electron-donating and withdrawing groups enhances its reactivity, facilitating various chemical transformations that are crucial for medicinal chemistry applications.
In recent years, the pharmaceutical industry has increasingly focused on developing novel therapeutic agents with improved efficacy and reduced side effects. The structural features of N-[(furan-2-yl)methyl]-4-methoxyaniline make it an attractive candidate for designing molecules that target specific biological pathways. For instance, the furan ring has been widely explored in medicinal chemistry due to its ability to interact with biological receptors in a manner that can modulate enzyme activity and signal transduction.
One of the most compelling aspects of this compound is its potential as a precursor for the synthesis of pharmacologically active agents. Researchers have leveraged its structural motifs to develop molecules with antimicrobial, anti-inflammatory, and anticancer properties. The methoxy group at the 4-position of the benzene ring further enhances its utility by providing a site for further functionalization, allowing chemists to tailor the compound's properties to specific therapeutic needs.
The synthesis of N-[(furan-2-yl)methyl]-4-methoxyaniline involves multi-step organic reactions that highlight the compound's synthetic versatility. Key steps include the formation of the N-methylfuran side chain through nucleophilic substitution reactions, followed by methoxylation at the 4-position of the benzene ring. These synthetic pathways have been optimized to ensure high yields and purity, making the compound readily available for further derivatization.
The pharmacological profile of N-[(furan-2-yl)methyl]-4-methoxyaniline has been extensively studied in recent research endeavors. Preclinical studies have demonstrated its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. For example, derivatives of this compound have shown promise in inhibiting kinases and other enzymes implicated in cancer progression. Additionally, its interaction with neurotransmitter receptors has been explored, suggesting potential applications in treating neurological disorders.
The integration of computational methods into drug discovery has further enhanced the understanding of N-[(furan-2-yl)methyl]-4-methoxyaniline's pharmacological properties. Molecular modeling studies have provided insights into how this compound binds to biological targets at the atomic level, guiding the design of more effective derivatives. These computational approaches complement experimental investigations, offering a comprehensive strategy for optimizing drug candidates.
In conclusion, N-[(furan-2-yl)methyl]-4-methoxyaniline (CAS No. 17377-97-8) represents a valuable compound in pharmaceutical chemistry due to its unique structural features and synthetic versatility. Its potential as a precursor for bioactive molecules has been recognized by researchers worldwide, leading to numerous studies exploring its pharmacological applications. As research continues to uncover new therapeutic targets and develop innovative synthetic methodologies, compounds like this will play an increasingly important role in drug discovery and development.
17377-97-8 (N-[(furan-2-yl)methyl]-4-methoxyaniline) 関連製品
- 1448135-56-5(N-(1-cyclopentyl-5-cyclopropyl-1H-pyrazol-3-yl)methyl-2-methoxy-5-methylbenzene-1-sulfonamide)
- 2580128-06-7(rac-tert-butyl (1S)-2-(1r,3r)-3-aminocyclobutylcyclopropane-1-carboxylate)
- 1403566-60-8(5-(2-Methylamino-pyrimidin-4-yl)-furan-2-carboxylic acid)
- 558466-12-9(6-chloropyridine-3-thiol)
- 2228223-37-6(2-(aminomethyl)-3-{(tert-butoxy)carbonyl(methyl)amino}butanoic acid)
- 2228336-60-3(3-5-(methoxymethyl)furan-2-yl-2,2-dimethylpropan-1-ol)
- 1806838-97-0(6-Amino-3-chloro-2-cyano-4-(difluoromethyl)pyridine)
- 81426-17-7((+) 8-hydroxypinoresinol)
- 772-71-4((5-methylpyridin-2-yl)methyl acetate)
- 2058395-97-2(tert-butyl N-[(1-benzyl-4-hydroxypyrrolidin-2-yl)methyl]carbamate)
